Benzyltriethylammonium chloride
Description
Contextualization within Quaternary Ammonium (B1175870) Salt Chemistry
Benzyltriethylammonium chloride is a representative member of the quaternary ammonium salts (QAS), a class of compounds characterized by a tetravalent nitrogen cation. guidechem.comsdlookchem.com These salts are structurally analogous to inorganic salts but possess organic substituents that impart unique chemical properties. chemicalbook.comsdlookchem.com The key feature of BTEAC and other QAS is their amphiphilic nature, possessing both a hydrophilic, charged head (the quaternary ammonium group) and lipophilic organic tails (the benzyl (B1604629) and ethyl groups). cymitquimica.combiomedres.us
This dual character is fundamental to its primary application as a phase-transfer catalyst (PTC). wikipedia.org In many chemical reactions, reactants are distributed between two immiscible phases, such as an aqueous solution and an organic solvent. guidechem.com A PTC like BTEAC facilitates the transfer of a reactant, typically an anion, from the aqueous phase into the organic phase where the reaction can proceed. chemicalbook.combiomedres.us The catalyst's cation forms an ion pair with the reactant anion in the aqueous phase. This new, bulkier ion pair has sufficient lipophilicity to dissolve in the organic phase. biomedres.usguidechem.com Once in the organic medium, the anion is weakly solvated and highly reactive, leading to significantly accelerated reaction rates and often higher product yields under milder conditions. chemicalbook.comguidechem.com
Historical Development and Evolution of Research Applications
The synthesis of quaternary ammonium compounds saw intensified research in the early 20th century, with the first synthesis of this compound likely occurring during this period through the reaction of triethylamine (B128534) with benzyl chloride. guidechem.comguidechem.com However, its prominence grew substantially with the development of phase-transfer catalysis (PTC) technology, which originated in 1965. guidechem.com
Initially, the application of PTCs like BTEAC was largely confined to nucleophilic substitution reactions. chemicalbook.comguidechem.com Over the decades, the scope of its use has expanded dramatically. Researchers adapted its catalytic properties for a wider variety of transformations, including oxidation, reduction, peroxidation, and carbene reactions. chemicalbook.comguidechem.com This has led to its application in the synthesis of numerous commercial products, including pesticides, fragrances, pharmaceuticals, and plastics. chemicalbook.comguidechem.com
The methods for synthesizing BTEAC have also evolved. Early preparations often used solvents like ethanol (B145695) or dimethylformamide (DMF). guidechem.comgoogle.com Subsequent research focused on optimizing the process for industrial-scale production, leading to the use of solvents like acetone (B3395972), which offers benefits such as lower reaction temperatures, easier process control, and reduced generation of waste, making the synthesis more cost-effective and environmentally friendly. google.com
Scope and Significance of Current Academic Inquiry
Contemporary research continues to explore and expand the applications of this compound. Its role as a cost-effective and efficient phase-transfer catalyst remains a central theme of academic inquiry. guidechem.comchemimpex.com Scientists are actively investigating its use in novel and complex organic syntheses, aiming to improve reaction efficiency, selectivity, and environmental footprint. chemimpex.com
Current research areas include:
Advanced Organic Synthesis : BTEAC is employed in sophisticated catalytic systems. For instance, it is used in combination with antimony(V) chloride for Friedel-Crafts acylation reactions and to activate supports like hydroxyapatite (B223615) for Knoevenagel and Claisen-Schmidt condensations. sigmaaldrich.comresearchgate.net
Polymer Chemistry : It serves as a curing accelerator for polymers like epoxy resins and is used in the synthesis of novel ionic polymers and ion-exchange membranes. chemicalbook.comsdlookchem.comresearchgate.net
Materials Science and Electrochemistry : Its ionic properties make it a candidate for use as an organic electrolyte in the electronics industry and in energy storage devices such as batteries and supercapacitors. sdlookchem.comchemimpex.com It is also studied as a molecular sieve template agent and a phase-change material for thermal energy storage. chemicalbook.com
Analytical Chemistry : The chromatographic behavior and retention mechanisms of BTEAC are studied to develop analytical methods, such as High-Performance Liquid Chromatography (HPLC), for its analysis and the monitoring of related reactions. oup.com
Biochemical Research : It is used to improve the solubility of certain compounds in biological studies, which can be relevant for drug formulation and delivery systems. chemimpex.com
The ongoing research highlights the compound's versatility and its continued importance in enabling greener, more efficient chemical processes across various scientific and industrial fields. wikipedia.orgchemimpex.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 56-37-1 | sdlookchem.comchemimpex.com |
| Molecular Formula | C₁₃H₂₂ClN | cymitquimica.comchemimpex.com |
| Molecular Weight | 227.77 g/mol | sdlookchem.comchemimpex.com |
| Appearance | White to off-white crystalline powder | chemicalbook.comguidechem.comcymitquimica.com |
| Melting Point | 185-192 °C (decomposes) | chemicalbook.comsdlookchem.comsigmaaldrich.com |
| Solubility | Soluble in water, ethanol, methanol, acetone, DMF | chemicalbook.comchemicalbook.comcymitquimica.com |
| Hygroscopicity | Hygroscopic | chemicalbook.comguidechem.com |
Table 2: Summary of Research and Industrial Applications
| Application Area | Specific Use | References |
|---|---|---|
| Organic Synthesis | Phase-Transfer Catalyst (e.g., alkylation, substitution, oxidation) | chemicalbook.comguidechem.comchemimpex.com |
| Friedel-Crafts Acylation Catalyst Component | sigmaaldrich.comresearchgate.net | |
| Catalyst for Condensation Reactions | sigmaaldrich.com | |
| Polymer Chemistry | Curing accelerator for epoxy resins and powder coatings | chemicalbook.comsdlookchem.com |
| Synthesis of ionic polymers | researchgate.net | |
| Industrial Chemistry | Surfactant, descaling agent, adsorbent | chemicalbook.comsdlookchem.com |
| Oilfield chemical agent, oil-displacing agent | chemicalbook.comsdlookchem.com | |
| Materials Science | Organic electrolyte for the electronics industry | sdlookchem.comchemimpex.com |
| Molecular sieve template agent | chemicalbook.comsdlookchem.com | |
| Phase-change material for cold storage | chemicalbook.comsdlookchem.com | |
| Analytical Chemistry | Reagent for High-Performance Liquid Chromatography (HPLC) | chemicalbook.comsdlookchem.comoup.com |
| Biochemical Research | Solubility enhancer for biological studies | chemimpex.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl(triethyl)azanium;chloride | |
|---|---|---|
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InChI |
InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |
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InChI Key |
HTZCNXWZYVXIMZ-UHFFFAOYSA-M | |
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Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
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Molecular Formula |
C13H22ClN | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID9021710 | |
| Record name | Benzyltriethylammonium chloride | |
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Molecular Weight |
227.77 g/mol | |
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Physical Description |
Dry Powder, White crystals; [MSDSonline] | |
| Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |
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CAS No. |
56-37-1, 207124-62-7 | |
| Record name | Benzyltriethylammonium chloride | |
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| Record name | BENZYLTRIETHYLAMMONIUM CHLORIDE | |
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Advanced Synthetic Methodologies and Mechanistic Elucidation of Benzyltriethylammonium Chloride Hydrate
Quaternization Reaction Pathways and Optimization
The primary and most established pathway for synthesizing Benzyltriethylammonium chloride is the quaternization reaction, a type of Menshutkin reaction, involving triethylamine (B128534) and benzyl (B1604629) chloride. google.com This nucleophilic substitution reaction forms the core of its industrial production, where the lone pair of electrons on the nitrogen atom of triethylamine attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion to form the quaternary ammonium (B1175870) salt. chemicalbook.comyoutube.com
The general reaction is as follows: C₆H₅CH₂Cl (Benzyl Chloride) + N(C₂H₅)₃ (Triethylamine) → [C₆H₅CH₂N(C₂H₅)₃]⁺Cl⁻ (this compound)
Optimization of this pathway focuses on improving reaction rate, yield, and purity while minimizing costs and environmental impact. Key parameters studied include solvent choice, reaction temperature, and reactant ratios. chemicalbook.comgoogle.comresearchgate.net For instance, one patented method specifies using a molar excess of benzyl chloride (1.25 to 1.35 times the weight of triethylamine) to drive the reaction to completion. google.com
The choice of solvent is critical in the quaternization synthesis of this compound, as it significantly influences reaction kinetics, temperature requirements, and product isolation. google.com The reaction rate of Menshutkin reactions is known to increase dramatically with the polarity of the solvent. A variety of solvents have been investigated, each presenting distinct advantages and disadvantages.
Historically, solvents such as ethylene (B1197577) dichloride, isopropanol, ethanol (B145695), ethyl acetate, and dimethylformamide (DMF) have been used. google.com However, these often require high reflux temperatures, sometimes exceeding 80 °C or even 100 °C, which increases energy consumption. google.com One method describes using polydimethylsiloxane (B3030410) as a solvent, raising the temperature to 80 °C for 5 hours, and achieving a yield of approximately 76.3%. chemicalbook.com It notes that similar yields can be obtained with ethanol, DMF, or dichloroethane. chemicalbook.com
More recent approaches have focused on optimizing solvent selection for efficiency and sustainability. A method utilizing acetone (B3395972) as a single solvent has been shown to significantly lower the reaction temperature to a reflux of 60-66 °C, thereby saving energy. google.com This process is reported to be moderate, easy to control, and results in a product with fewer impurities and high yield. google.com Another approach involves synthesis in water, where a mixture is warmed to 50 °C, after which an exothermic reaction raises the temperature to 80 °C.
A summary of various solvent systems and their associated reaction conditions is presented below.
| Solvent System | Reaction Temperature (°C) | Reported Yield | Key Observations | Reference |
|---|---|---|---|---|
| Acetone | 60 - 66 | High | Reduced energy consumption; recyclable solvent; fewer impurities. | google.com |
| Polydimethylsiloxane | 80 | ~76.3% | Can be replaced by ethanol, DMF, or dichloroethane for similar results. | chemicalbook.com |
| Water | 50 - 80 | Not specified | Exothermic reaction observed; green solvent. | |
| Ethanol, Dichloroethane, DMF, etc. | >80 | Not specified | Higher energy consumption; traditional solvents. | google.com |
Process intensification and green chemistry are guiding principles for modernizing chemical manufacturing to enhance sustainability, safety, and efficiency. medium.com These concepts involve developing innovative techniques that lead to substantially smaller equipment, lower energy use, and reduced waste. figshare.com In the synthesis of this compound, these principles are applied by moving from traditional batch processes in volatile organic solvents to more optimized and environmentally benign systems.
A prime example of a green chemistry approach is the use of acetone as a single, recyclable solvent. google.com This method significantly reduces the generation of waste residues, gas, and wastewater, which lowers production costs and environmental impact. google.com The lower reaction temperatures also contribute to reduced energy consumption. google.com Similarly, using water as a reaction medium represents a significant step towards a greener process, as it is a non-toxic and non-flammable solvent.
Process intensification can be achieved by transitioning from large batch reactors to continuous flow systems, such as microreactors. medium.com While not specifically detailed for BTEAC in the searched literature, this approach offers benefits like superior heat and mass transfer, precise control over reaction conditions, and enhanced safety due to smaller reaction volumes. medium.com Such intensified processes could lead to higher yields and selectivity, further aligning the synthesis with green engineering principles.
Derivatization Strategies and Functionalization of the Azanium Core
Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create new functionalities. In the context of analytical chemistry, derivatization of small molecules is a common strategy to improve their detection by techniques like liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com For instance, reagents like benzoyl chloride are used to label primary and secondary amines, phenols, and other functional groups, thereby increasing their hydrophobicity and improving their chromatographic retention and ionization efficiency. chromatographyonline.comnih.gov
However, the derivatization or functionalization of the Benzyltriethylammonium cation itself is not a widely reported strategy. The "azanium core" is a quaternary ammonium cation, which is chemically stable and lacks the reactive primary or secondary amine groups that are typical targets for derivatization.
Theoretically, functionalization could be attempted on the peripheral groups of the cation:
Aromatic Ring Functionalization : The benzyl group's aromatic ring could potentially undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation). msu.edulibretexts.org However, the quaternary ammonium group is a strongly deactivating, meta-directing substituent, which would make such reactions challenging and would direct incoming electrophiles to the meta position of the ring. libretexts.org
Alkyl Chain Functionalization : The benzylic hydrogens on the alkyl side-chain of an aromatic ring are activated towards oxidation, which could potentially be a route for functionalization under specific oxidative conditions. msu.edu
These potential pathways are based on general principles of organic reactivity, and specific, practical methods for the derivatization of the Benzyltriethylammonium core to create new functional variants are not extensively documented in the available literature. Its primary role remains that of a phase-transfer catalyst, utilized as synthesized rather than as a scaffold for further modification. chemicalbook.comchemimpex.com
Crystallization and Solid-State Studies of Hydrated Forms
This compound is a hygroscopic, white crystalline solid that is soluble in polar solvents like water, ethanol, and acetone. chemicalbook.comcymitquimica.com Its hygroscopic nature means it readily absorbs moisture from the atmosphere to form hydrates. The final step in its synthesis typically involves crystallization from a solvent, followed by filtration and drying to obtain the solid product. google.com The study of its solid-state properties, including its crystalline forms and the role of water, is crucial for understanding its stability and behavior.
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, while hydrates are crystalline solids that contain water molecules within their lattice. Different polymorphs and hydrates of a compound can exhibit varied physicochemical properties. researchgate.net
For this compound, a crystal structure for the anhydrous (non-hydrated) form has been deposited in the Crystallography Open Database (COD). nih.gov This structure provides precise details about the arrangement of ions in the solid state in the absence of water.
| Parameter | Value |
|---|---|
| Formula | C₁₃H₂₂ClN |
| System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 7.9943 |
| b (Å) | 12.4491 |
| c (Å) | 12.9791 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
While the existence of hydrated forms of this compound is well-established, with commercial products often being sold as hydrates, specific studies detailing the exact stoichiometry (e.g., monohydrate, dihydrate) or investigating the potential for polymorphism among these hydrated forms are not extensively detailed in the surveyed literature. nih.govcpachem.com Such investigations are critical as different solid-state forms can impact a compound's stability and dissolution characteristics. researchgate.net
The role of water in the crystal lattice of a quaternary ammonium salt hydrate (B1144303) is multifaceted:
Structural Stabilization : Water is a small, polar molecule capable of acting as both a hydrogen bond donor and acceptor. medium.com This allows it to form a network of hydrogen bonds, linking the Benzyltriethylammonium cations and chloride anions, thereby contributing to the structural integrity of the crystal. researchgate.net
Ion Solvation : Water molecules arrange themselves around the ions, particularly the large, positively charged quaternary ammonium cation, in a specific hydration structure. researchgate.net This solvation shields the ions from each other and stabilizes the lattice through favorable dipole-ion interactions.
Chemical Stability : The presence of a hydration shell around the cation can significantly enhance the chemical stability of the salt. Research on other quaternary ammonium salts has shown that as the amount of water solvating the hydroxide (B78521) anion decreases, the degradation of the cation increases. acs.org The water molecules hinder the nucleophilicity and basicity of the anion, slowing down potential degradation pathways. acs.org
In essence, water acts as a form of molecular "glue," holding the ionic components together in a stable, ordered, three-dimensional arrangement to form the hydrated crystal. medium.com
Phase Transfer Catalysis by Benzyltriethylammonium Chloride Hydrate: Mechanistic and Application Perspectives
Fundamental Mechanisms of Phase Transfer Catalysis
The catalytic action of benzyltriethylammonium chloride in heterogeneous systems is primarily explained by two predominant mechanisms: the extraction mechanism and the interfacial mechanism. The operative pathway often depends on the specific reactants and conditions employed.
The extraction mechanism, first comprehensively formulated by Starks, is a cornerstone of phase-transfer catalysis (PTC) in liquid-liquid systems. mdpi.com This process involves the transfer of an anion from an aqueous phase into an organic phase. mdpi.commdma.ch this compound (Q+Cl-), being soluble in both phases to some extent, plays a crucial role. chemicalbook.combiomedres.us The catalytic cycle begins with an ion exchange in the aqueous phase, where the catalyst's cation (Q+, the lipophilic benzyltriethylammonium ion) pairs with the reactant anion (Y-) from an inorganic salt. mdpi.comchemicalbull.com
This creates a lipophilic ion pair, Q+Y-, which has sufficient organic character to be extracted from the aqueous phase into the bulk organic phase. chemicalbook.commdpi.com Once in the organic medium, the anion Y- is shielded from hydration and exists as part of a loose ion pair with the large quaternary ammonium (B1175870) cation. chemicalbook.comoperachem.com This "naked" anion is significantly more reactive than its hydrated counterpart in the aqueous phase, allowing it to react efficiently with the organic substrate (RX) to form the product (RY). chemicalbook.com The catalyst cation then pairs with the leaving group anion (X-), forming Q+X-, which returns to the aqueous phase to restart the cycle. mdpi.com This continuous extraction and reaction process circumvents the insolubility of the reactants, enabling the synthesis. scienceinfo.com
An alternative pathway, the interfacial mechanism, is particularly relevant for reactions that generate organic anions in situ, such as those involving strong bases like concentrated sodium hydroxide (B78521). mdpi.combiomedres.usias.ac.in In this model, the initial reaction, such as the deprotonation of a weakly acidic organic compound (e.g., an active methylene (B1212753) compound), occurs at the interface between the aqueous and organic phases. mdpi.combiomedres.us
This compound exhibits surfactant-like properties due to its amphiphilic structure, which includes a hydrophilic ionic head and a lipophilic organic tail. medchemexpress.combiomedres.uschemicalbull.comcymitquimica.com This causes the catalyst to concentrate at the phase boundary. chemicalbull.com After the anion is formed at the interface, the benzyltriethylammonium cation (Q+) exchanges with the inorganic cation (e.g., Na+) to form the lipophilic ion pair (Q+Y-). mdpi.com This ion pair is then transferred from the interface into the organic phase, where the subsequent reaction with the electrophile takes place. mdpi.comoperachem.com This mechanism is crucial for reactions like the C-alkylation of active methylene compounds and carbene generation. biomedres.us
Key factors influencing kinetics and thermodynamics include:
Interfacial Area: The rate of transfer is proportional to the interfacial area between the phases. Increased agitation or stirring increases this area, which can accelerate the reaction up to a point where the chemical reaction itself becomes the rate-limiting step. princeton.edu
Catalyst Structure: The lipophilicity of the quaternary ammonium cation is critical. The catalyst must be lipophilic enough to form an ion pair soluble in the organic phase but also have enough hydrophilic character to interact at the interface. biomedres.us The total number of carbon atoms in the cation, typically between 12 and 25, is a good indicator of its effectiveness. biomedres.us
Ion-Pair Energy: The thermodynamics of the process are influenced by the energy of the ion pairs. The large size of the benzyltriethylammonium cation results in a greater distance between the positive and negative charges in the ion pair. chemicalbook.com This leads to weaker coulombic interactions and a lower ion-pair energy compared to smaller inorganic cations like Na+. princeton.edu This reduction in interaction energy translates to a lower activation energy for the subsequent reaction, which can increase the reaction rate by several orders of magnitude. princeton.edu
Anion Hydration: The transfer of the anion from the aqueous to the organic phase involves stripping away its hydration shell. operachem.com The Gibbs energy change for this transfer is a critical thermodynamic barrier. acs.org Less-hydrated anions are more easily transferred and are more reactive in the organic phase. scienceinfo.com
Diverse Applications in Organic Synthesis
This compound hydrate (B1144303) is a versatile and cost-effective catalyst widely employed in various organic transformations, particularly in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.comguidechem.comnbinno.com Its application enables reactions that might otherwise require harsh conditions or expensive anhydrous solvents. chemicalbook.comchemimpex.com
Nucleophilic substitution was one of the earliest and remains one of the most common applications for phase-transfer catalysis. chemicalbook.comguidechem.com this compound is highly effective in facilitating SN2 reactions between an organic halide in a nonpolar solvent and an inorganic nucleophilic salt in an aqueous solution. chemimpex.com The catalyst functions by extracting the nucleophilic anion (e.g., CN-, I-, SCN-) into the organic phase as a reactive ion pair, where it can readily displace a leaving group on the organic substrate. chemicalbook.comprinceton.edu This method enhances reaction rates, improves yields, and allows for milder reaction conditions. chemimpex.com
| Reaction Type | Substrate | Nucleophile | Catalyst | Product | Significance |
| Cyanide Displacement | Alkyl Chloride (R-Cl) | Sodium Cyanide (NaCN) | This compound | Alkyl Cyanide (R-CN) | Facilitates the reaction between water-soluble NaCN and an organic-soluble alkyl halide. princeton.edu |
| Halide Exchange | Alkyl Chloride (R-Cl) | Potassium Iodide (KI) | This compound | Alkyl Iodide (R-I) | Enables the Finkelstein reaction in a two-phase system. |
| Thioether Synthesis | Alkyl Halide (R-X) | Sodium Thiophenoxide (NaSPh) | This compound | Alkyl Phenyl Thioether (R-SPh) | Allows for the use of aqueous solutions of thiolate salts. |
This table presents generalized examples of nucleophilic substitutions facilitated by this compound.
Alkylation reactions involving the formation of new carbon-heteroatom or carbon-carbon bonds are frequently catalyzed by this compound. guidechem.comnbinno.com The catalyst is particularly useful for alkylating substrates with acidic protons, where a base in an aqueous phase generates the nucleophile at the interface. biomedres.us
C-Alkylation: The catalyst is famously used in the alkylation of compounds with active methylene groups, such as nitriles and ketones. biomedres.usorgsyn.org For example, the reaction of phenylacetonitrile (B145931) with ethyl bromide using concentrated aqueous sodium hydroxide as the base proceeds efficiently in the presence of a catalytic amount of this compound to yield 2-phenylbutyronitrile. orgsyn.org
N-Alkylation: The N-alkylation of amines and other nitrogen-containing compounds can be effectively performed under phase-transfer conditions, providing an alternative to traditional methods that may require strong, non-aqueous bases. chemicalbook.comguidechem.com
O-Alkylation: The synthesis of ethers via the Williamson synthesis is a classic application. Phenols and alcohols can be deprotonated by an aqueous base, and the resulting alkoxide or phenoxide anion is transferred by the catalyst into the organic phase to react with an alkyl halide. biomedres.uscore.ac.uk
S-Alkylation: Thiols are readily alkylated under PTC conditions. A specific example is the reaction of 1H-Pyridine-2-thione with an alkylating agent in the presence of this compound to produce 2-Benzylsulfanyl-pyridine. chemicalbook.com
| Alkylation Type | Substrate | Alkylating Agent | Product Example | Ref. |
| C-Alkylation | Phenylacetonitrile | Ethyl bromide | 2-Phenylbutyronitrile | orgsyn.org |
| N-Alkylation | Benzyl (B1604629) alcohol (via amination) | Ammonia | Primary benzylamines | nih.gov |
| O-Alkylation | p-Chlorophenol | Methanol/NaOH | p-Nitroanisole | biomedres.us |
| S-Alkylation | 1H-Pyridine-2-thione | Benzyl chloride | 2-Benzylsulfanyl-pyridine | chemicalbook.com |
This table provides representative examples of alkylation reactions where this compound or similar PTC conditions are applied.
Carbene Chemistry and Cycloaddition Reactions
This compound (BTEAC) hydrate serves as an effective phase-transfer catalyst (PTC) for the generation of carbenes, which are highly reactive intermediates crucial for various synthetic transformations, most notably cyclopropanation reactions. The primary role of BTEAC is to transport an anionic species from an aqueous phase to an organic phase where the carbene precursor resides.
A quintessential example of BTEAC-catalyzed carbene chemistry is the generation of dichlorocarbene (B158193) (:CCl₂) from chloroform (B151607) (CHCl₃). In a biphasic system, typically consisting of an aqueous solution of a strong base like sodium hydroxide and an organic solvent containing the alkene substrate and chloroform, BTEAC facilitates the transfer of hydroxide ions (OH⁻) into the organic phase. nih.gov Once in the organic phase, the hydroxide ion deprotonates chloroform to form the trichloromethanide anion (CCl₃⁻). This anion is stabilized by the benzyltriethylammonium cation. Subsequently, the trichloromethanide anion undergoes alpha-elimination, expelling a chloride ion (Cl⁻) to generate the highly electrophilic dichlorocarbene. scientificlabs.co.uk
The generated dichlorocarbene then readily undergoes a [2+1] cycloaddition reaction with an alkene, yielding a gem-dihalocyclopropane derivative. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will produce the corresponding trans-cyclopropane. scientificlabs.co.uknih.gov The interfacial mechanism is often invoked to describe these reactions, where the key transformations occur at the interface of the two immiscible phases, facilitated by the phase-transfer catalyst. biomedres.usguidechem.com
While the most documented application is in dichlorocarbene generation, the principle extends to other dihalocarbenes. The efficiency of BTEAC in these reactions stems from its ability to effectively shuttle the base into the organic phase, enabling carbene formation under relatively mild conditions. researchgate.net
Below is a table summarizing the BTEAC-catalyzed cyclopropanation of various alkenes with dichlorocarbene generated from chloroform.
| Alkene | Product | Yield (%) | Reference |
| Cyclohexene | 7,7-Dichlorobicyclo[4.1.0]heptane | 60-70 | nih.gov |
| Styrene | 1,1-Dichloro-2-phenylcyclopropane | ~65 | nih.gov |
| cis-2-Butene | cis-1,2-Dimethyl-3,3-dichlorocyclopropane | Not specified | scientificlabs.co.uk |
| trans-2-Butene | trans-1,2-Dimethyl-3,3-dichlorocyclopropane | Not specified | scientificlabs.co.uk |
Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)
This compound hydrate is a versatile catalyst in phase-transfer catalyzed condensation reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis. Its utility is particularly pronounced in reactions involving a basic catalyst that is otherwise immiscible with the organic reactants, such as the Knoevenagel and Claisen-Schmidt condensations.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. illinois.edu In a phase-transfer system, BTEAC facilitates the deprotonation of the active methylene compound by transporting a base (e.g., hydroxide or carbonate) from the aqueous phase to the organic phase. The resulting carbanion, stabilized as an ion pair with the benzyltriethylammonium cation, then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the final α,β-unsaturated product. chemicalbook.com This method allows the reaction to proceed under mild, often room temperature, conditions without the need for strong, anhydrous bases. guidechem.comnih.gov
The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. guidechem.com Similar to the Knoevenagel condensation, when conducted under phase-transfer conditions, BTEAC can be employed to transport the base into the organic phase. This base then generates an enolate from the enolizable carbonyl compound. The enolate, paired with the BTEAC cation, attacks the aromatic aldehyde, leading to a β-hydroxy carbonyl compound which readily dehydrates to form a conjugated enone. This catalytic approach can lead to high yields of chalcones and their analogues.
The table below provides examples of condensation reactions where quaternary ammonium salts like BTEAC are used as phase-transfer catalysts.
| Reaction Type | Aldehyde/Ketone | Active Methylene/Enolizable Compound | Catalyst System | Product | Yield (%) | Reference |
| Knoevenagel | Benzaldehyde | Malononitrile | BTEAC / K₂CO₃ | 2-Benzylidenemalononitrile | High | guidechem.com |
| Knoevenagel | 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine (as base) | Enone derivative | Not specified | illinois.edu |
| Claisen-Schmidt | Benzaldehyde | Acetophenone | BTEAC / NaOH | Chalcone | High | guidechem.com |
| Claisen-Schmidt | Cyclohexanone | Benzaldehyde | NaOH (solid) | α,α'-bis(benzylidene)cyclohexanone | 96-98 | phasetransfer.com |
Oxidation and Reduction Reactions
The application of this compound (BTEAC) hydrate extends to phase-transfer catalyzed oxidation and reduction reactions. In these transformations, BTEAC facilitates the transfer of an inorganic oxidizing or reducing agent from an aqueous or solid phase into an organic phase containing the substrate. This circumvents the solubility issues that often plague reactions between organic compounds and inorganic reagents. guidechem.com
In the realm of oxidation reactions , BTEAC has been successfully employed in conjunction with various oxidizing agents. A notable example is the oxidation of alcohols using a ruthenium dioxide/periodate system. researchgate.net In a biphasic water/chloroform system, BTEAC is proposed to transport the active oxidizing species, the perruthenate ion (RuO₄⁻), from the aqueous phase into the organic phase. This allows for the efficient oxidation of appropriately protected carbohydrate alcohols to the corresponding ketones, aldehydes, or carboxylic acids under mildly basic conditions. researchgate.net The use of phase-transfer catalysts like BTEAC is crucial for such reactions, as they enable reactions that would otherwise be impractical due to the immiscibility of the reactants. guidechem.comchemicalbook.com
For reduction reactions , the principle remains the same. A water-soluble reducing agent can be made available in the organic phase through ion pairing with the BTEAC cation. While general references indicate the use of PTCs like BTEAC for reductions, specific, well-documented examples with BTEAC are less common in readily available literature compared to oxidation reactions. However, the underlying mechanism of transferring a reducing anion (e.g., borohydride, although its transfer is complex) into the organic phase is the basis of this application.
The table below summarizes an example of an oxidation reaction catalyzed by BTEAC.
| Substrate Type | Oxidizing Agent | Catalyst | Product Type | Yield (%) | Reference |
| Carbohydrate Alcohols | RuO₂ / NaIO₄ | BTEAC | Ketones, Aldehydes, Carboxylic Acids | Variable | researchgate.net |
| Sulfonimine | mCPBA | BTEAC | 2-Sulfonyloxaziridines | Increased efficiency | scientificlabs.co.uk |
Friedel-Crafts Acylation
This compound (BTEAC) hydrate can function as a co-catalyst in Friedel-Crafts acylation reactions, a cornerstone of electrophilic aromatic substitution for the synthesis of aryl ketones. wikipedia.orgorganic-chemistry.org The classical Friedel-Crafts acylation employs a strong Lewis acid, such as aluminum chloride (AlCl₃), in stoichiometric amounts. organic-chemistry.org However, research has explored the use of catalytic systems to make the reaction more efficient and environmentally benign.
One such system involves the use of BTEAC in combination with a Lewis acid. For instance, BTEAC, when paired with antimony(V) chloride (SbCl₅), forms a catalytic system for the Friedel-Crafts acylation of arenes with acyl chlorides and sulfonyl chlorides. scientificlabs.co.uk In this context, BTEAC likely plays a role in activating the Lewis acid or the acylating agent, possibly by forming a more reactive complex or by facilitating the reaction in a biphasic or ionic liquid-like medium. The use of such catalytic systems can be advantageous over traditional methods, although the precise mechanism of action of the quaternary ammonium salt in these reactions is a subject of ongoing investigation.
The table below illustrates the role of BTEAC in a catalytic Friedel-Crafts acylation system.
| Arene | Acylating Agent | Catalytic System | Product | Reference |
| Various Arenes | Acyl and Sulfonyl Chlorides | BTEAC / SbCl₅ | Aryl Ketones and Sulfones | scientificlabs.co.uk |
Catalytic Selectivity and Stereochemical Control
Enantioselective and Diastereoselective Phase Transfer Catalysis
While this compound (BTEAC) itself is an achiral molecule and thus cannot induce enantioselectivity, its fundamental structure as a quaternary ammonium salt is the basis for the design of chiral phase-transfer catalysts. Asymmetric phase-transfer catalysis is a powerful strategy for the synthesis of chiral molecules, offering mild reaction conditions and operational simplicity. buchler-gmbh.com
To achieve enantioselectivity, the achiral BTEAC is replaced by a chiral, non-racemic quaternary ammonium salt. These chiral catalysts are most commonly derived from naturally occurring alkaloids, such as those from the Cinchona family (e.g., cinchonine (B1669041) and cinchonidine). nih.govchimia.ch In these modified catalysts, the benzyl group or one of the ethyl groups of a BTEAC-like structure is replaced by a chiral scaffold derived from the alkaloid. The nitrogen atom of the alkaloid is quaternized, often with a benzyl group, creating a chiral cationic catalyst.
During the reaction, this chiral cation forms a tight ion pair with the prochiral nucleophile (e.g., an enolate) that has been extracted into the organic phase. The non-covalent interactions within this chiral ion pair create a chiral environment around the nucleophile. Consequently, the subsequent reaction with an electrophile is directed to occur from one face preferentially, leading to the formation of one enantiomer of the product in excess. beilstein-journals.org The structure of the catalyst, including the nature of the substituents on the nitrogen and the chiral backbone, is crucial for achieving high levels of enantiomeric excess (ee) and diastereoselectivity. nih.govunimi.it
The table below shows examples of asymmetric reactions using chiral phase-transfer catalysts based on modified quaternary ammonium salt structures.
| Reaction Type | Substrate | Catalyst Type | Stereoselectivity | Reference |
| Alkylation | Phenyl-indanone | N-benzylcinchoninium bromide | 92% ee | chimia.ch |
| Alkylation | Glycine (B1666218) Schiff base | Cinchona-derived ammonium salts | 42-66% ee | chimia.ch |
| Alkylation | Glycine derivative | C₂-symmetric spiro-ammonium salts | up to 97% ee | nih.gov |
| Michael Addition | Various | Cinchona-derived catalysts | >99% ee | phasetransfer.com |
Quantitative Structure-Activity/Selectivity Relationships (QSAR/QSSR) in Catalyst Design
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Selectivity Relationships (QSSR) are powerful computational tools used to correlate the structural features of catalysts with their performance, namely their activity (rate of reaction) and selectivity (e.g., enantioselectivity). illinois.edunih.gov These methods are particularly valuable in the field of asymmetric phase-transfer catalysis for the rational design of new, more efficient chiral catalysts based on quaternary ammonium salt frameworks like that of this compound.
The development of a QSAR/QSSR model involves several steps:
Library Synthesis: A library of structurally related catalysts is synthesized. For phase-transfer catalysis, this often involves varying the substituents on the quaternary nitrogen of an ammonium salt. nih.gov
Kinetic/Selectivity Profiling: The activity and selectivity of each catalyst in a specific test reaction (e.g., the alkylation of a glycine imine) are experimentally measured under standardized conditions. nih.gov
Descriptor Calculation: A set of numerical descriptors that quantify the structural, steric, and electronic properties of each catalyst is calculated using computational chemistry methods.
Model Generation: Statistical methods are used to build a mathematical model that correlates the calculated descriptors with the observed activity (QSAR) or enantioselectivity (QSSR). nih.govnih.gov
For flexible catalysts like quaternary ammonium salts, advanced techniques such as Comparative Molecular Field Analysis (CoMFA) and molecular dynamics (MD) simulations are employed to account for the different conformations the catalyst can adopt. nih.gov These models can reveal which structural properties are crucial for high activity and selectivity. For instance, a QSSR model might show that a bulky substituent in a specific region of the catalyst enhances enantioselectivity, while a particular electronic property is key for high reaction rates. This understanding allows for the in silico design and screening of new catalyst structures, prioritizing the synthesis of candidates with the highest predicted performance, thereby accelerating the development of highly effective chiral phase-transfer catalysts. nih.govacs.org
Heterogenized and Supported Phase-Transfer Catalysts
The operational advantages of phase-transfer catalysis (PTC) can be significantly enhanced by the immobilization of the catalyst on an insoluble support. This approach, known as heterogenized or supported PTC, facilitates catalyst recovery and reuse, reduces product contamination, and allows for the development of continuous flow processes. This compound (BTEAC), a prominent phase-transfer catalyst, has been the subject of various immobilization strategies to harness these benefits.
Design and Synthesis of Immobilized this compound Systems
The design of an effective heterogenized BTEAC catalyst involves the selection of a suitable support material and a synthetic methodology to chemically or physically attach the active quaternary ammonium salt. Key considerations in the design process include the chemical and thermal stability of the support, the accessibility of the catalytic sites, and the potential for leaching of the active species.
Polymer-Supported Systems:
One of the most common approaches involves the use of cross-linked polymers as the support matrix. Polystyrene-divinylbenzene (PS-DVB) resins are frequently employed due to their chemical inertness and mechanical stability. The synthesis of polymer-supported BTEAC typically begins with a chloromethylated polystyrene resin. This resin is then reacted with triethylamine (B128534) in a suitable solvent, such as dimethylformamide (DMF), to form the covalently bound this compound groups.
The degree of cross-linking in the polymer support plays a crucial role in the catalyst's performance. A lower degree of cross-linking can lead to higher catalytic activity due to increased flexibility and accessibility of the catalytic sites, but may also result in lower mechanical stability.
Table 1: Synthesis of Polymer-Supported this compound
| Support Material | Functionalization Agent | Reaction Conditions | Characterization |
| Chloromethylated Polystyrene (2% DVB) | Triethylamine | DMF, 80°C, 48 h | FTIR, Elemental Analysis |
| Vinylbenzyl Chloride-Styrene Copolymer | Triethylamine | Toluene, 70°C, 24 h | NMR, TGA |
Silica-Based Systems:
Inorganic supports, such as silica (B1680970) gel, offer advantages like high surface area, rigid structure, and thermal stability. The immobilization of BTEAC onto silica can be achieved through various methods. One common strategy involves the functionalization of the silica surface with a linker molecule that can then be quaternized. For instance, silica gel can be first treated with a silane (B1218182) coupling agent containing a reactive group, such as a chloropropyl group. Subsequent reaction with triethylamine would then yield the immobilized BTEAC.
A one-pot synthesis method has also been developed for a silica gel-supported chiral phase-transfer catalyst derived from a cinchonidinium salt, which involves the free radical addition of 3-mercaptopropyltrimethoxysilane to an allyl group on the catalyst, followed by hydrolysis and condensation to form the silica network. rsc.org
Mineral and Other Supports:
Research has also explored the use of natural phosphates and hydroxyapatite (B223615) as supports for BTEAC. researchgate.net In these cases, the catalyst may be physically adsorbed onto the surface or interact through ionic exchange mechanisms. While the preparation is often simpler, the potential for leaching of the active catalyst can be higher compared to covalently bound systems.
Recyclability and Reusability Studies
A primary motivation for heterogenizing phase-transfer catalysts is the ability to easily separate them from the reaction mixture and reuse them in subsequent batches, thereby reducing costs and environmental impact. Numerous studies have investigated the recyclability of immobilized BTEAC systems, with a focus on maintaining high catalytic activity over multiple cycles.
The reusability of a supported catalyst is typically assessed by monitoring the reaction yield or conversion over a series of consecutive runs. A well-designed heterogenized catalyst should exhibit minimal loss of activity. Any observed decrease in performance can be attributed to several factors, including:
Leaching: The gradual loss of the active quaternary ammonium salt from the support into the reaction medium.
Fouling: The blockage of catalytic sites by reaction byproducts or degradation products.
Mechanical Degradation: The physical breakdown of the support material during reaction and recovery processes.
Table 2: Recyclability of Polymer-Supported this compound in Nucleophilic Substitution
| Cycle | Conversion (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 96 |
| 4 | 95 |
| 5 | 93 |
The data in Table 2 illustrates a typical recyclability study for a polymer-supported BTEAC catalyst. The slight decrease in conversion over successive cycles suggests a minor deactivation or leaching of the catalyst.
In another study, a fiber-supported this compound catalyst demonstrated excellent recyclability, being reused up to 15 times without a significant loss of catalytic performance. Similarly, a silica gel-supported chiral phase-transfer catalyst was successfully recovered and reused for five consecutive runs in an asymmetric alkylation reaction without a significant drop in catalytic performance. rsc.org
Table 3: Reusability of Silica Gel-Supported Chiral Phase-Transfer Catalyst rsc.org
| Run | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 96 | 93 |
| 2 | 95 | 93 |
| 3 | 95 | 92 |
| 4 | 94 | 92 |
| 5 | 93 | 91 |
These studies underscore the potential of heterogenized BTEAC systems to provide stable and efficient catalytic activity over multiple uses, making them an attractive option for sustainable chemical processes. The choice of support and immobilization strategy is critical in determining the ultimate robustness and longevity of the catalyst.
Applications in Advanced Materials Science and Polymer Chemistry
Polymerization Processes and Catalytic Roles
The compound, also known as Benzyltriethylammonium chloride (BTEAC or TEBA), serves as a versatile catalyst in various polymerization reactions. chemicalbook.com Its ability to facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase) makes it a valuable phase-transfer catalyst (PTC). chemicalbook.comgoogle.com This catalytic action can enhance reaction rates and yields, making processes more efficient. chemicalbook.com
Benzyl(triethyl)azanium;chloride;hydrate (B1144303) is recognized for its role as a curing accelerator in the polymerization of high-molecular-weight polymers. chemicalbook.comscientificlabs.co.uk It is specifically employed in systems such as powder coatings and epoxy resins to expedite the curing process. chemicalbook.com As a catalyst, it increases the rate of the chemical reactions that lead to the cross-linking and hardening of the polymer matrix, without being consumed in the reaction itself. chemicalbook.com This acceleration is crucial for industrial applications where rapid and efficient curing is necessary.
As a lipophilic phase-transfer catalyst, Benzyl(triethyl)azanium;chloride;hydrate is utilized to catalyze polycondensation reactions. google.comresearchgate.net This is particularly effective for producing high molecular weight polymers under bi-phasic conditions, where the monomers exist in immiscible liquid phases. google.comresearchgate.net The catalyst works by forming an ion pair with a reactant in one phase (typically aqueous) and transporting it into the other phase (typically organic) where the reaction occurs. chemicalbook.com This mechanism overcomes the insolubility of the reactants, enabling the formation of long polymer chains that would otherwise be difficult to achieve. chemicalbook.comgoogle.com Its effectiveness in these reactions is a key reason for its wide application in the synthesis of various polymers. chemicalbook.com
Table 1: Catalytic Applications in Polymerization
| Catalytic Role | Polymer System/Reaction | Function |
| Curing Accelerator | Epoxy Resins, Powder Coatings | Accelerates cross-linking and hardening of polymer systems. chemicalbook.com |
| Phase-Transfer Catalyst | Polycondensation Reactions | Facilitates reactions between immiscible phases to form high molecular weight polymers. google.comresearchgate.net |
Phase-transfer catalysts are generally applicable in the synthesis of polyester (B1180765) polymers. jetir.org However, the specific use of Benzyl(triethyl)azanium;chloride;hydrate as a primary catalyst in the industrial synthesis of Polyethylene Terephthalate (PET) is not extensively detailed in available research. While it is established as a catalyst for polycondensation reactions, other catalytic systems are more commonly documented for PET production and recycling. researchgate.net
Molecular Sieve and Porous Material Templating
Beyond its catalytic roles, Benzyl(triethyl)azanium;chloride;hydrate serves as a crucial component in the fabrication of advanced inorganic materials, acting as a molecular sieve template agent or a structure-directing agent (SDA). chemicalbook.comscientificlabs.co.ukphasetransfercatalysis.com In this capacity, the organic cation guides the organization and polymerization of inorganic precursors (like silicate (B1173343) and aluminate) to form a crystalline framework with a highly defined pore structure. jetir.orgdigitellinc.com
The compound is used in the synthesis of crystalline molecular sieves, which are materials characterized by a network of uniform, microscopic cavities. phasetransfercatalysis.com During synthesis, the Benzyl(triethyl)azanium cation is incorporated into the reaction mixture, where it organizes the inorganic building blocks around itself. jetir.orgphasetransfercatalysis.com After the crystalline framework is formed, the organic template is removed, typically through heating, leaving behind a porous structure. This method allows for the precise fabrication of microporous materials, with the SDA being essential for crystallizing the molecular sieve and defining its micropore volume. phasetransfercatalysis.com
The final architecture of a molecular sieve is heavily influenced by the characteristics of the structure-directing agent used. jetir.orgdigitellinc.com The size, geometric shape, and charge distribution of the Benzyl(triethyl)azanium cation play a critical role in determining the dimensions and connectivity of the pores within the final material. jetir.orgdigitellinc.com Bulky and rigid SDAs with limited flexibility tend to direct the formation of a single, specific framework structure. jetir.org The stereospecific space-filling nature of the template within the forming inorganic framework is a dominant factor in guiding the ultimate structure of the molecular sieve. jetir.org Therefore, the specific structure of the Benzyl(triethyl)azanium cation directly influences the resulting pore architecture, making it a key tool for designing bespoke porous materials for specific applications like catalysis and separation.
Table 2: Research Findings on Templating Applications
| Application | Material Type | Role of Compound | Influence on Material |
| Material Templating | Molecular Sieves (Zeolites) | Structure-Directing Agent (SDA) | Guides the formation of the crystalline framework. phasetransfercatalysis.comdigitellinc.com |
| Porous Material Fabrication | Microporous Materials | Template | Defines the micropore volume and architecture of the final material. jetir.orgphasetransfercatalysis.com |
Table 3: List of Compound Names
| IUPAC Name | Common Name / Abbreviation |
| Benzyl(triethyl)azanium;chloride;hydrate | This compound (BTEAC or TEBA) |
| Polyethylene Terephthalate | PET |
| Triethylamine (B128534) | - |
| Benzyl (B1604629) chloride | - |
| Silicate | - |
| Aluminate | - |
Ionic Liquid Precursors and Derivatives
Benzyl(triethyl)azanium chloride serves as a precursor in the synthesis of novel ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and they are gaining significant attention as "designer" solvents and electrolytes due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. The synthesis of new ILs often involves the quaternization of amines or phosphines, followed by anion exchange.
Benzyl(triethyl)azanium chloride, with its quaternary ammonium (B1175870) cation and chloride anion, is a readily available starting material for creating a variety of ILs. The chloride anion can be exchanged with other anions (e.g., tetrafluoroborate, bis(trifluoromethylsulfonyl)imide) to fine-tune the properties of the resulting ionic liquid. Research into benzyl-substituted phosphonium-based ILs, which are structurally analogous to their ammonium counterparts, has shown that the incorporation of a benzyl group can enhance both thermal stability and conductivity compared to simple alkyl-substituted cations nih.gov. This suggests that benzyltriethylazanium-based ILs could offer similar advantages.
The general synthetic route to new ionic liquids from Benzyl(triethyl)azanium chloride involves a metathesis reaction, as shown in the table below.
| Precursor Cation | Precursor Anion | Exchange Salt (MX) | Resulting Ionic Liquid Cation | Resulting Ionic Liquid Anion (X⁻) | Potential Properties |
| Benzyl(triethyl)azanium | Chloride (Cl⁻) | Sodium Tetrafluoroborate (NaBF₄) | Benzyl(triethyl)azanium | Tetrafluoroborate (BF₄⁻) | Altered viscosity, electrochemical window |
| Benzyl(triethyl)azanium | Chloride (Cl⁻) | Lithium Bis(trifluoromethylsulfonyl)imide (LiTFSI) | Benzyl(triethyl)azanium | Bis(trifluoromethylsulfonyl)imide (TFSI⁻) | Increased thermal stability, hydrophobicity |
| Benzyl(triethyl)azanium | Chloride (Cl⁻) | Silver Nitrate (AgNO₃) | Benzyl(triethyl)azanium | Nitrate (NO₃⁻) | Modified solvent properties |
This table represents a generalized scheme for the synthesis of ionic liquids from Benzyl(triethyl)azanium chloride. The properties are potential outcomes based on the nature of the exchanged anion.
While Benzyl(triethyl)azanium chloride is utilized in the preparation of ionic liquids, the focus of much of the current literature is on imidazolium (B1220033) and pyridinium-based ILs researchgate.netnih.gov. However, the fundamental chemistry supports its role as a valuable precursor for expanding the library of available ammonium-based ionic liquids.
Surface Modification and Coating Technologies
The amphiphilic nature of Benzyl(triethyl)azanium chloride, arising from its charged head group and organic substituents, makes it a candidate for applications in surface modification. As a cationic surfactant, it can adsorb onto negatively charged surfaces, altering their properties for specific technological applications.
Quaternary ammonium compounds (QACs) are widely investigated for their potential in creating antifouling coatings, which are crucial for marine applications to prevent the accumulation of organisms on submerged surfaces mdpi.com. While traditional antifouling coatings often release toxic biocides, there is a growing interest in developing more environmentally benign alternatives, including fouling-release coatings. Fouling-release surfaces are designed to have low surface energy, which minimizes the adhesion strength of marine organisms, allowing them to be removed by the sheer force of water flow mdpi.com.
Although direct studies detailing the incorporation of Benzyl(triethyl)azanium chloride into fouling-release coatings are limited, research on similar QAC-containing polymers provides insight into its potential role. Copolymers containing quaternary ammonium moieties, such as vinylbenzyl trimethylammonium chloride (a structurally similar compound), have been shown to exhibit biocidal activity against marine microorganisms researchgate.net. These materials can function through a "contact-killing" mechanism.
The potential dual-functionality of coatings incorporating Benzyl(triethyl)azanium chloride is an area of interest. Such coatings could exhibit contact-killing antifouling properties due to the cationic nature of the ammonium group, while the organic groups could contribute to a lower surface energy, aiding in fouling release.
| Coating Component | Functional Group | Proposed Mechanism | Potential Outcome |
| Polymer matrix with incorporated Benzyl(triethyl)azanium chloride | Benzyl(triethyl)azanium cation | Contact-killing of settled microorganisms | Reduction in biofilm formation |
| Benzyl and ethyl groups | Modification of surface energy | Potential for weakened adhesion of fouling organisms |
This table outlines the hypothetical roles of Benzyl(triethyl)azanium chloride in a functional coating based on the known properties of quaternary ammonium compounds.
Cationic surfactants like Benzyl(triethyl)azanium chloride can be used as compatibilizers or interfacial modifiers, particularly with inorganic fillers like clays. A study on the modification of kaolinite (B1170537) clay with Benzyl(triethyl)azanium chloride demonstrated that the surfactant molecules successfully intercalated within the clay layers. This process alters the surface of the clay from hydrophilic to organophilic, making it more compatible with a non-polar polymer matrix.
The key findings from the modification of kaolinite clay with Benzyl(triethyl)azanium chloride are summarized below:
| Property | Natural Kaolinite | Organo-Modified Kaolinite | Implication for Polymer Composites |
| d₀₀₁ spacing (XRD) | 7.12 Å | 7.20 - 7.34 Å | Successful intercalation of the surfactant |
| Surface Area (BET) | 25.34 m²/g | 5.90 - 13.11 m²/g | Adsorption of surfactant onto the clay surface |
| Surface Chemistry (FTIR) | Hydrophilic (Si-O, Al-OH) | Presence of alkyl groups | Improved compatibility with organic polymer matrices |
Data sourced from a study on the modification of kaolinite clay with Benzyl(triethyl)azanium chloride.
By modifying the filler surface, Benzyl(triethyl)azanium chloride can enhance the dispersion of the filler within the polymer matrix and improve the interfacial adhesion. This can lead to significant improvements in the mechanical and thermal properties of the resulting polymer composite. Quaternary ammonium salts, in general, have been shown to act as effective compatibilizers in various polymer composite systems mdpi.com.
Theoretical and Computational Chemistry Studies of Benzyltriethylammonium Chloride Hydrate
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of benzyltriethylammonium chloride and how its shape influences its physical and chemical properties. While a crystal structure for the anhydrous form of this compound is available, specific crystallographic data for the hydrate (B1144303) is not prominently documented in the literature. nih.gov However, computational methods allow for the modeling of the hydrated cation and the analysis of its preferred conformations.
Table 1: Key Structural Parameters of the Benzyltriethylammonium Cation (Anhydrous) (Note: Data is for the anhydrous form as a specific crystal structure for the hydrate is not available. nih.gov)
| Parameter | Value (Å) |
| C-N bond lengths (average) | 1.52 |
| C-C bond lengths (ethyl, average) | 1.51 |
| C-C bond lengths (benzyl ring, average) | 1.38 |
| N-CH₂ bond length (benzyl) | 1.53 |
| C-N-C bond angles (average) | 109.5° |
DFT calculations can also be used to determine the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for a direct comparison between theoretical predictions and experimental results, providing a means to validate the computational model. For the hydrated form, DFT calculations would need to include explicit water molecules to accurately model the hydrogen bonding network and its effect on the cation's structure and vibrational modes. mdpi.com
The distribution of electrical charge within the benzyltriethylammonium cation is crucial for understanding its interactions with other molecules, including water, anions, and reactants in a catalytic cycle. The positive charge is formally located on the nitrogen atom, but it is delocalized over the surrounding atoms due to inductive and hyperconjugative effects. nih.govresearchgate.netarxiv.org
DFT calculations can be used to compute the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. merckmillipore.com The MEP is a valuable tool for predicting sites of nucleophilic and electrophilic attack. In the benzyltriethylammonium cation, the regions around the hydrogen atoms of the ethyl and benzyl (B1604629) groups are expected to have a positive electrostatic potential, while the phenyl ring will exhibit regions of negative potential due to the π-electron cloud. The chloride anion in the hydrate would be strongly attracted to the most positive regions of the cation and would also be solvated by the hydrogen atoms of surrounding water molecules. The delocalization of the positive charge across the quaternary ammonium (B1175870) group is a key factor in its effectiveness as a phase-transfer catalyst. phasetransfercatalysis.com
Simulation of Interfacial and Solution Behavior
The behavior of this compound hydrate in solution and at interfaces is critical to its application as a phase-transfer catalyst. biomedres.us Molecular dynamics (MD) simulations are a powerful tool for studying these phenomena at the atomic level.
Molecular dynamics simulations can model the interactions of benzyltriethylammonium and chloride ions with a large number of water molecules, providing a dynamic picture of the solvation process. researchgate.netescholarship.org These simulations can reveal the structure of the hydration shells around the ions, the orientation of water molecules, and the dynamics of water exchange between the hydration shells and the bulk solvent.
A study on the similar but more complex N-dodecyl-N,N-dimethyl-N-benzylammoniumchloride showed that the benzyl group has strong interactions with the hydrocarbon tails, sometimes folding back on its own tail. rasayanjournal.co.in For this compound in water, MD simulations would likely show that the water molecules orient their oxygen atoms towards the positively charged nitrogen and the surrounding alkyl groups, while the hydrogen atoms would be directed towards the chloride anion.
Ion pairing between the benzyltriethylammonium cation and the chloride anion in aqueous solution is another important aspect that can be investigated with MD simulations. pku.edu.cnnih.govepfl.ch The simulations can determine the potential of mean force (PMF) between the ions, which quantifies the free energy as a function of their separation distance. The PMF can distinguish between different types of ion pairs, such as contact ion pairs (CIP), solvent-shared ion pairs (SSIP), and solvent-separated ion pairs (SSIP). The stability and dynamics of these ion pairs are crucial for the catalytic activity of BTEAC.
The electrolyte non-random two-liquid (NRTL) model has been used to describe the activity coefficients of quaternary ammonium salts in aqueous solutions, which is a key parameter in modeling their phase behavior. nd.eduacs.org Such models can, in principle, be extended to predict the partitioning of the salt between water and an organic solvent. The lipophilicity of the cation, determined by the benzyl and triethyl groups, is a critical factor governing its ability to move into the organic phase. The relationship between the physicochemical properties of quaternary ammonium compounds, such as their partition coefficient, and their pharmacokinetic parameters has been studied, providing a framework for how these properties influence their distribution in biological systems. nih.gov
Reaction Energetics and Transition State Analysis in Catalysis
This compound is widely used as a phase-transfer catalyst in a variety of organic reactions, including nucleophilic substitutions, alkylations, and condensations. chemicalbook.comchemicalbook.com Computational chemistry, particularly DFT, can be employed to elucidate the mechanisms of these catalytic reactions and to calculate the energetics of the reaction pathway. researchgate.net
The catalytic cycle in phase-transfer catalysis typically involves the formation of an ion pair between the BTEAC cation and the reactant anion in the aqueous phase, transfer of this ion pair to the organic phase, reaction of the anion with the organic substrate, and return of the BTEAC cation with the product anion to the aqueous phase. biomedres.us
DFT calculations can be used to determine the energies of the reactants, products, intermediates, and, most importantly, the transition states for each step in the catalytic cycle. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By comparing the activation energies of the catalyzed and uncatalyzed reactions, the efficacy of the catalyst can be quantified.
For a specific reaction catalyzed by BTEAC, computational chemists can model the structure of the transition state, which provides detailed information about the geometry of the reacting species at the point of bond breaking and bond formation. This information is invaluable for understanding the factors that control the reaction rate and selectivity. While general mechanisms for phase-transfer catalysis are well-established, detailed DFT studies on the reaction energetics and transition state analysis for specific reactions catalyzed by this compound are an active area of research. core.ac.uk
Machine Learning Approaches for Property Prediction
The computational prediction of material properties represents a significant shift from time-consuming and expensive experimental methods to more efficient, data-driven approaches. researchgate.netmdpi.com For complex organic salts like this compound Hydrate, machine learning (ML) offers a powerful toolkit to model and predict physical and chemical behaviors that are otherwise difficult to determine. nih.gov ML algorithms can identify intricate, non-linear relationships between molecular structures and their macroscopic properties by learning from large datasets. nih.govrsc.org These predictive capabilities are particularly valuable for screening new compounds with desired characteristics, such as specific phase-transition temperatures or high catalytic efficiency, thereby accelerating the design and discovery of novel materials. mdpi.comrsc.org
Solid-Solid Phase Transition Prediction in Quaternary Ammonium Salts
Quaternary ammonium salts (QAS) are recognized as important solid-solid phase change materials (SS-PCMs), which are crucial for thermal energy storage technologies. rsc.org However, the ability of a specific QAS, such as this compound Hydrate, to undergo a solid-solid phase transition is not governed by a single molecular feature but by a complex interplay of multiple structural factors. rsc.orgrsc.org This synergistic effect makes experimental prediction of their phase-change behavior exceedingly difficult. rsc.org
To address this challenge, researchers have constructed predictive models using machine learning algorithms. rsc.org A notable study investigated the influence of three key structural factors—the type of anion, and the length and number of n-alkyl chains—on the solid-solid phase transition behavior of various quaternary ammonium salts. rsc.orgrsc.org The findings indicated that QAS tend to lose their solid-solid phase transition properties when the number of n-alkyl chains is large, and that chains that are either too short or too long are also unfavorable for inducing these transitions. rsc.org
In this research, a dataset of quaternary ammonium salts was analyzed using three different machine learning models: Support Vector Machine (SVM), Random Forest (RF), and Deep Neural Network (DNN). rsc.org By comparing the performance of these models, the SVM was identified as the most effective solution for predicting whether a given QAS can undergo a solid-solid phase transition. rsc.org The SVM model achieved a high degree of accuracy, demonstrating the potential of machine learning to provide an efficient and reliable method for screening unknown quaternary ammonium salts for their phase change capabilities. rsc.org This approach is valuable for guiding the targeted design and synthesis of new high-performance SS-PCMs. rsc.org
| Machine Learning Model | Prediction Accuracy | Key Finding |
|---|---|---|
| Support Vector Machine (SVM) | 0.9524 | Identified as the optimal model for this prediction task. |
| Random Forest (RF) | Not specified in abstract | Part of the comparative analysis to determine the best-performing algorithm. |
| Deep Neural Network (DNN) | Not specified in abstract | Used in the study to explore different modeling approaches. |
Predictive Models for Catalytic Performance
This compound is a well-known phase-transfer catalyst (PTC), a class of catalysts that facilitate the reaction between reactants located in different immiscible phases. Predicting the performance of these catalysts is a complex task due to the intricate interplay of factors including the catalyst's structure, reaction conditions, and substrate specificity. Machine learning is emerging as a powerful strategy to build predictive models that can accelerate the discovery and optimization of highly efficient catalysts. chemistryviews.orgpatsnap.com
The development of these predictive models often relies on Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches. mdpi.comnih.gov In this framework, the performance of a catalyst is correlated with a set of calculated molecular descriptors. mdpi.com For quaternary ammonium salts, these descriptors can include steric parameters, electronic properties, and topological indices that encode the essential structural features of the cation and its interaction with the anion and reactants.
Recent research in catalysis has focused on several ML-driven strategies:
Descriptor-Based Modeling : This involves training algorithms like boosted ensemble trees, support vector machines, or Gaussian process regression on datasets where catalyst structures are represented by various descriptors. oulu.fi The goal is to create a model that can predict performance metrics such as conversion and selectivity for new, untested catalyst formulations. oulu.fi
Informatics-Guided Workflows : Fully informatics-guided workflows use AI and ML to streamline the entire catalyst discovery process. researchgate.net These systems can identify high-performing catalysts that can then be investigated with traditional physical organic methods to uncover the origins of their high selectivity and activity. researchgate.net
Transfer Learning : This advanced technique allows models trained on a large dataset from one reaction or system to be fine-tuned for a different, related task with a much smaller amount of data. acs.org This approach can significantly speed up the screening of materials by leveraging existing knowledge across different chemical domains. acs.org
While specific ML models for predicting the catalytic performance of this compound Hydrate are not yet widely available in public literature, the methodologies are well-established. By applying these techniques, it is possible to develop robust models that can guide the synthesis of next-generation phase-transfer catalysts with enhanced performance.
| ML Approach | Description | Application in Catalysis | Relevant Sources |
|---|---|---|---|
| QSAR/QSPR Modeling | Correlates molecular descriptors with activity or properties using statistical and ML algorithms. | Predicting catalyst activity, selectivity, and other performance metrics based on molecular structure. | mdpi.comnih.gov |
| Genetic Programming | An evolutionary algorithm-based methodology that can discover human-interpretable mathematical models for catalyst performance. | Identifying simple, predictive models from a combination of simulated atomic-level information and macroscopic experimental parameters. | chemistryviews.org |
| Deep Learning (e.g., DNNs) | Uses multi-layered neural networks to learn complex, non-linear patterns directly from raw data representations like molecular graphs. | Predicting a wide range of properties, including phase diagrams of catalyst-involved mixtures and reaction pathways. | nih.gov |
| Transfer Learning | Leverages knowledge gained from one task to improve performance on a second, related task with limited data. | Accelerating the learning process for new catalytic systems by reusing models trained on existing, data-rich domains. | acs.orgacs.org |
Advanced Spectroscopic and Structural Characterization of Benzyltriethylammonium Chloride Hydrate and Its Derivatives
In-situ Spectroscopic Monitoring of Catalyzed Reactions
The primary function of Benzyltriethylammonium chloride is to act as a phase-transfer catalyst, enabling reactions between components in separate, immiscible phases. biomedres.usprinceton.edu This process involves the transfer of an ionic species from an aqueous phase to an organic phase where the reaction occurs. mdpi.com Monitoring these catalyzed reactions in real-time provides invaluable kinetic and mechanistic data.
While direct literature on in-situ monitoring of BTEAC-catalyzed reactions is specialized, the principles are well-established. Techniques like in-situ UV-visible or infrared spectroscopy can track the concentration changes of reactants or products over time. For instance, studies on the adsorptive removal of similar cationic surfactants from aqueous solutions have utilized in-situ UV spectroscopy to monitor the process, demonstrating the applicability of such methods to track quaternary ammonium (B1175870) compounds at interfaces. The industrial synthesis of 2-phenylbutyronitrile, one of the first applications of BTEAC, involves the reaction of phenylacetonitrile (B145931) with ethyl chloride in the presence of aqueous sodium hydroxide (B78521), a classic two-phase system where in-situ monitoring could be applied. mdpi.com The catalyst's role is to form a lipophilic ion pair with the anion (e.g., the carbanion of phenylacetonitrile), shuttle it into the organic phase for the reaction, and then return for another cycle, a process whose dynamics are ideally suited for spectroscopic investigation. mdpi.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (beyond basic characterization)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of chemical compounds, including this compound. Standard 1H and 13C NMR spectra provide basic confirmation of the molecular structure, showing characteristic signals for the benzyl (B1604629), ethyl, and ammonium moieties. researchgate.netchemicalbook.com
Beyond simple structural confirmation, advanced NMR techniques are employed to study the compound's behavior in more complex environments. A significant area of research is its use in the formation of Deep Eutectic Solvents (DESs). researchgate.net DESs are mixtures of a quaternary ammonium salt (like BTEAC) and a hydrogen bond donor (HBD), which form a liquid with a melting point far lower than the individual components. osti.gov
In a study of DESs prepared from BTEAC and various carboxylic acids (oxalic, malonic, or benzoic acid), 1H and 13C NMR were used to probe the interactions between the components. researchgate.net These studies, often conducted in deuterated solvents like DMSO-d6, reveal shifts in the proton and carbon signals that indicate the formation of hydrogen bonds between the chloride anion of BTEAC and the HBD. researchgate.net Furthermore, Pulsed Field Gradient (PFG) NMR has been used on similar DES systems to measure the self-diffusion of the individual ionic and molecular species. rsc.org This provides insight into intermolecular interactions and the microscopic homogeneity of these complex mixtures, revealing how water content affects the mobility and interactions of the quaternary cation and the HBD. rsc.org
X-ray Crystallography of Specific Forms and Adducts
X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique is crucial for understanding the precise structure of this compound and how it forms adducts with other molecules. The Crystallography Open Database contains an entry for anhydrous this compound, detailing its crystal structure.
Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Formula | C13 H22 Cl N | nih.govchemspider.com |
| Space Group | P 21 21 21 | |
| a | 7.9943 Å | |
| b | 12.4491 Å | |
| c | 12.9791 Å | |
| α, β, γ | 90° |
Note: The data presented is for the anhydrous form. The hydrate (B1144303) form would have water molecules incorporated into the crystal lattice, potentially altering cell parameters and space group.
Crystallographic studies are also vital for examining specific adducts, such as the complexes BTEAC forms in Deep Eutectic Solvents or during catalysis. For example, studies on the related benzyltriphenylphosphonium (B107652) chloride monohydrate show how the chloride anion, the cation, and a water molecule are linked through a network of O-H···Cl, C-H···Cl, and C-H···O hydrogen bonds, forming a complex three-dimensional structure. nih.gov Such weak interactions are fundamental to the molecular recognition and catalytic processes involving BTEAC.
Surface-Sensitive Spectroscopies for Interfacial Studies
As a phase-transfer catalyst, the activity of this compound is intrinsically linked to its behavior at the interface between two immiscible phases (e.g., water and an organic solvent). princeton.edumdpi.com Surface-sensitive spectroscopies are therefore essential for investigating the interfacial processes that govern its catalytic mechanism.
The fundamental mechanism involves the deprotonation of a reactant at the interface, followed by ion exchange with the BTEAC cation (Q+), which then pulls the reactant anion into the organic phase as a lipophilic Q+Y- ion pair. mdpi.com Studies on similar quaternary ammonium salts have explored this interfacial activity. For instance, investigations into the phase behavior of tetrabutylammonium (B224687) bromide revealed that its catalytic activity is directly related to interfacial reactions, which can occur at the bulk water-oil interface or at the microinterface within a microemulsion-like third phase. nih.gov Factors such as stirring speed and the presence of other salts can significantly affect the interfacial area and, consequently, the reaction rate. princeton.edu While specific surface-spectroscopic studies on BTEAC are not widely reported in general literature, the principles derived from related systems underscore the importance of the interface in its catalytic cycle.
Chromatographic and Mass Spectrometric Method Development for Complex System Analysis
The analysis of this compound and its related by-products or metabolites in complex matrices requires robust and sensitive analytical methods. Due to its ionic and non-volatile nature, direct gas chromatography is challenging, making liquid chromatography coupled with mass spectrometry the preferred technique. american.edu
High-Performance Liquid Chromatography (HPLC) and its advanced version, UHPLC, are widely used for the separation and quantification of BTEAC. rsc.org Methods have been developed to analyze BTEAC and its potential impurities from synthesis, such as benzyl chloride and benzaldehyde. A typical method utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer. rsc.org For compatibility with mass spectrometry, volatile buffers like ammonium formate (B1220265) or acids like formic acid are used instead of non-volatile ones like phosphoric acid. rsc.org
Example HPLC/UPLC Method Parameters for Quaternary Ammonium Compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Technique | HPLC / UHPLC | rsc.orgnih.gov |
| Column | Reverse-phase (e.g., C8, C18), Mixed-mode | nih.gov |
| Mobile Phase | Acetonitrile / Ammonium formate buffer with formic acid | rsc.org |
| Detection | MS/MS (MRM mode), ToF-MS | rsc.orgacs.org |
| Ionization | Electrospray Ionization (ESI), positive mode | acs.org |
LC coupled with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity for quantifying quaternary ammonium compounds (QACs) in complex samples like environmental or biological fluids. nih.govoup.com The use of multiple reaction monitoring (MRM) mode allows for the specific detection of the parent ion and its characteristic fragment ions. rsc.org
Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-ToF-MS) offers the advantage of high-resolution accurate mass (HRAM) measurements. This is particularly useful for identifying unknown QACs in complex mixtures. A key finding is that alkylammonium ions have exceptionally high positive mass defects, which allows them to be easily distinguished from other co-eluting compounds in a sample, aiding in their identification and structural elucidation. acs.orgnih.gov
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for analyzing non-volatile compounds that cannot be directly injected into a GC system. american.edu The sample is rapidly heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, stable, and volatile fragments. researchgate.net These fragments are then separated by GC and identified by MS.
For a quaternary ammonium salt like BTEAC, pyrolysis in the hot injector port of a GC leads to thermal decomposition, primarily through Hofmann elimination or nucleophilic substitution. american.eduresearchgate.net This process breaks down the non-volatile cation into volatile tertiary amines and alkyl halides. The expected pyrolysis products for this compound would be triethylamine (B128534) and benzyl chloride. These volatile products can be readily analyzed by GC-MS, allowing for the reconstruction and identification of the original cation structure. Recent studies have demonstrated that this technique can be used for the simultaneous analysis of both the quaternary ammonium cation and its corresponding halide anion in a single run, making it a rapid and reliable method for characterizing QACs. researchgate.netnih.gov
Interactions with Surfaces and Interfaces
Adsorption Phenomena at Liquid-Liquid and Air-Water Interfaces
As a cationic surfactant, Benzyl(triethyl)azanium;chloride;hydrate (B1144303) possesses an amphiphilic molecular structure with a hydrophilic quaternary ammonium (B1175870) head and hydrophobic benzyl (B1604629) and triethyl groups. researchgate.net This dual character drives its accumulation at interfaces, such as those between two immiscible liquids or between air and water. This adsorption phenomenon modifies the properties of the interface, which is a key element of its functionality.
The migration and arrangement of Benzyl(triethyl)azanium;chloride;hydrate at interfaces are governed by thermodynamic and kinetic principles that are crucial for understanding its effectiveness, especially in applications like phase transfer catalysis. chemicalbook.com
Thermodynamics: The adsorption of quaternary ammonium salts like BTEAC at interfaces is a spontaneous process. nih.gov This spontaneity is often driven by an increase in entropy resulting from the hydrophobic effect, where the nonpolar parts of the molecule move from the bulk water to the interface. nih.gov Consequently, the Gibbs free energy of adsorption (ΔG°_ads) for such processes is negative. scirp.org While specific thermodynamic values for BTEAC were not found, the general principles for similar compounds suggest that the enthalpy of adsorption (ΔH°_ads) can be endothermic, with the favorable entropy change (ΔS°_ads) being the primary driving force. nih.gov
Kinetics: The kinetics of adsorption refer to the rate at which the surfactant molecules reach and arrange themselves at the interface to achieve equilibrium. For many surfactants, this process can be effectively described by the pseudo-second-order kinetic model, which suggests that the rate-determining step may involve chemisorption. nih.govscirp.org The rate of adsorption is influenced by factors including the surfactant concentration, temperature, and the specific nature of the interface. The packing density of the surfactant molecules at the interface can also affect the adsorption rate constant. nih.gov The kinetics of the adsorption of cationic surfactants, including BTEAC, onto surfaces like activated carbon cloth have been studied, underscoring the importance of these measurements for applications such as water treatment. thegoodscentscompany.com
The specific molecular architecture of a quaternary ammonium salt is a primary determinant of its surface activity. researchgate.netnih.gov This includes the size and nature of the alkyl chains, the characteristics of the head group, and the presence of any additional functional groups, such as the benzyl group in BTEAC.
The surface activity of these compounds arises from the balance between their hydrophobic and hydrophilic components. rroij.com In BTEAC, the combination of a benzyl group and three ethyl groups imparts a significant lipophilic character, which is key to its effectiveness as a phase-transfer catalyst. chemicalbook.comomanchem.comsudanchemical.com This molecular structure allows it to effectively reduce surface tension at air-water interfaces and interfacial tension between immiscible liquid phases.
General trends observed for quaternary ammonium salts indicate that:
Alkyl Chain Length: Longer alkyl chains typically lead to greater surface activity and a lower critical micelle concentration (CMC). rroij.com
Number of Alkyl Chains: The number and size of the alkyl groups are significant; for example, compounds with four short alkyl chains may exhibit only weak surface activity. researchgate.netnih.gov
In some applications, the adsorption of the quaternary ammonium cation onto a surface via electrostatic interactions is a key mechanism of action. researchgate.net A larger molecular structure can result in a greater surface coverage and a more pronounced effect. researchgate.net
Supramolecular Assembly and Self-Organization in Solution
In solution, above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like Benzyl(triethyl)azanium;chloride;hydrate are known to spontaneously self-assemble into organized structures, most commonly micelles. This process is driven by the hydrophobic effect, which causes the nonpolar tails to aggregate together, minimizing their contact with water, while the hydrophilic heads form the outer surface of the micelle, remaining in contact with the aqueous environment. The formation of these supramolecular assemblies is a hallmark of surfactant behavior and significantly influences the properties of the solution. The presence and size of such aggregates can be experimentally verified using techniques like dynamic light scattering. researchgate.netnih.gov
Surface Modification for Catalysis and Material Enhancement
A notable application of BTEAC is the activation of solid materials to serve as effective supports in heterogeneous catalysis. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This treatment enhances the catalytic performance of the support in a variety of organic reactions.
Hydroxyapatite (B223615) and Natural Phosphate: Research has demonstrated that BTEAC can be used to activate hydroxyapatite and natural phosphate, transforming them into efficient solid supports for important organic reactions like the Knoevenagel and Claisen-Schmidt condensations. chemicalbook.comsigmaaldrich.comsigmaaldrich.com A significant advantage of this system is that these reactions can proceed at room temperature without the need for a solvent, indicating a highly efficient catalytic process. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The activation process is believed to involve the adsorption of BTEAC onto the surface of the support material, which in turn modifies the surface properties or creates new active sites that facilitate the chemical reaction. While the precise mechanism of this activation is not fully detailed, the interaction between the quaternary ammonium salt and the solid surface is clearly critical. It has been noted in related studies that the presence of other ammonium salts can influence the structure and properties of materials like hydroxyapatite. researchgate.net
Data Tables
Table 1: Investigated Quaternary Ammonium Salts and Their Applications
| Compound Name | Application / System Studied | Reference |
|---|---|---|
| Benzyl(triethyl)azanium;chloride;hydrate (BTEAC) | Phase-transfer catalysis, Activation of hydroxyapatite and natural phosphate | chemicalbook.com, sigmaaldrich.com, sigmaaldrich.com, chemicalbook.com |
| Alkyl-dimethyl-benzyl-ammonium chloride (ADBAC) | Adsorption onto cotton nonwoven fabrics | researchgate.net |
| Benzyltrimethylammonium chloride (BTMACl) | Adsorptive removal from aqueous solutions | |
| Benzyltributylammonium chloride (BTBACl) | Adsorptive removal from aqueous solutions | |
| Tetrabutylammonium (B224687) bromide (TBABr) | Study of surface properties | researchgate.net |
| Cetyl Trimethyl Ammonium Bromide (CTAB) | Reference compound for biological activity studies | rroij.com |
Electrochemical Research Applications of Benzyltriethylammonium Chloride Hydrate
Role as an Organic Electrolyte Component
BTEAC is utilized as an organic electrolyte, particularly in non-aqueous systems, where its ionic nature facilitates charge transport. guidechem.comchemicalbook.com Its application extends to research in advanced battery chemistries, such as aluminum-ion batteries, where it forms a room-temperature ionic liquid with aluminum chloride. researchgate.net The properties of the electrolyte are fundamentally dictated by the interactions between the benzyltriethylammonium cation, the chloride anion, and the solvent.
The electrochemical stability window of an electrolyte is a critical parameter, and for quaternary ammonium (B1175870) salts like BTEAC, potential decomposition pathways can define its operational limits. One of the classic chemical degradation routes for quaternary ammonium compounds is the Hofmann elimination, which typically occurs under strong basic conditions and heat. wikipedia.orglibretexts.org This E2-like elimination reaction involves the abstraction of a beta-hydrogen by a base (like a hydroxide (B78521) ion), leading to the formation of an alkene and a tertiary amine. libretexts.org
For the Benzyltriethylammonium cation, the Hofmann elimination would proceed by the removal of a proton from one of the ethyl groups. The bulky nature of the resulting trialkylamine leaving group sterically favors the abstraction of the most accessible proton, a principle known as the Hofmann rule. wikipedia.orgmasterorganicchemistry.com In an electrochemical cell, reductive or oxidative processes at the electrode surfaces, or reactions with electrochemically generated species, could create conditions conducive to such decomposition, thereby affecting the long-term stability of the electrolyte.
Table 1: Potential Hofmann Elimination Pathway for Benzyltriethylammonium Cation
| Reactant | Condition | Major Products |
| Benzyltriethylammonium (cation) | Strong Base (e.g., OH⁻), Heat | Ethene |
| Benzyldiethylamine |
This table outlines a potential chemical decomposition pathway relevant to the electrochemical stability of the electrolyte.
The specific structure of the Benzyltriethylammonium cation plays a significant role in determining the physical and electrochemical properties of the electrolyte. Key structural features include its size, asymmetry, and the presence of both aliphatic (ethyl) and aromatic (benzyl) groups. These characteristics influence several fundamental electrolyte properties.
Interfacial Properties: The cation structure governs the formation of the electrical double layer at the electrode-electrolyte interface. The presence of the aromatic benzyl (B1604629) group can lead to specific adsorption phenomena (π-stacking) on certain electrode materials, such as graphite, influencing the interfacial capacitance and charge-transfer kinetics. researchgate.net
Solvation and Polarity: The combination of the nonpolar benzyl group and the charged ammonium center affects how the cation interacts with solvent molecules. This influences the solvation shell structure, which is critical for ion transport and desolvation processes during electrochemical reactions. cymitquimica.comresearchgate.net
Table 2: Influence of Cation Structural Features on Electrolyte Properties
| Cation Feature | Influenced Electrolyte Property | Description |
| Size/Bulk | Viscosity, Ionic Conductivity | Larger ions can increase viscosity and decrease ion mobility, thereby lowering conductivity. |
| Shape/Symmetry | Ion Packing, Double-Layer Structure | Asymmetric shapes can disrupt solvent structure and affect how ions pack at an electrode surface, influencing capacitance. researchgate.net |
| Functional Groups (e.g., Benzyl) | Adsorption, Solvation, Stability | Aromatic groups can interact with graphitic electrodes. The presence of beta-hydrogens on ethyl groups allows for decomposition via Hofmann elimination. wikipedia.orgmasterorganicchemistry.com |
This interactive table summarizes the general relationships between a cation's structure and key electrolyte characteristics.
Ion Transfer Dynamics Across Immiscible Electrolyte Solutions
The interface between two immiscible electrolyte solutions (ITIES) serves as a model for biological membranes and is a platform for studying the thermodynamics and kinetics of ion transfer. researchgate.netresearchgate.net Benzyltriethylammonium chloride is relevant in this field due to the amphiphilic nature of its cation. The positively charged nitrogen center imparts hydrophilicity, while the benzyl and ethyl groups provide lipophilic (hydrophobic) character. cymitquimica.com
This structure allows the Benzyltriethylammonium cation to facilitate the transfer of anions across the phase boundary between an aqueous solution and an immiscible organic solvent, a process central to phase transfer catalysis. chemicalbook.comchemimpex.com In electrochemical studies at the ITIES, the transfer of the BTEAC cation itself can be driven by an applied potential. The energy required for this transfer is related to the ion's hydrophobicity; more hydrophobic ions transfer more easily from the aqueous to the organic phase. um.es Voltammetric techniques can be used to study the kinetics of this transfer, providing insights into the fundamental processes that govern ion transport across liquid-liquid interfaces. researchgate.net
Applications in Electrochemical Systems (excluding energy storage device performance metrics)
Beyond its general role as an electrolyte, BTEAC is employed in fundamental studies of specific electrochemical systems where its chemical properties are of primary interest.
In chemical capacitors, particularly electrical double-layer capacitors (EDLCs), energy is stored by the accumulation of ions at the surface of high-surface-area electrodes. researchgate.net Quaternary ammonium salts are commonly used as electrolytes in non-aqueous EDLCs. The fundamental role of the Benzyltriethylammonium cation in such a system is to act as the charge carrier that adsorbs onto the negatively polarized electrode (cathode) to form the electrical double layer.
The size and shape of the cation are critical in these studies as they determine how densely the ions can pack at the electrode surface, which directly influences the structure and thickness of the double layer. researchgate.net Research focusing on these aspects investigates how varying the cation structure affects the differential capacitance and the potential distribution at the interface, providing a deeper understanding of the physical principles of capacitive energy storage.
In certain redox systems, quaternary ammonium cations like Benzyltriethylammonium can actively participate in the electrolyte chemistry through complexation. A notable example is in research on Zinc-Iodine (Zn-I₂) battery chemistry. In these systems, iodine undergoes redox transformations involving iodide (I⁻), iodine (I₂), and polyiodides (e.g., I₃⁻, I₅⁻). nih.govdoi.org
The quaternary ammonium cation can form complexes or ion pairs with these negatively charged iodide and polyiodide species. nih.govresearchgate.net This complexation alters the solubility and electrochemical behavior of the iodine species. For instance, the formation of a larger, bulkier [BTEA]⁺[I₃]⁻ complex can reduce the solubility of the polyiodide in the electrolyte. doi.org In some cases, these complexes can precipitate as a quasi-solid phase, which is a subject of fundamental study to understand the control of active material dissolution. doi.orgresearchgate.net This complexation chemistry is investigated to understand how to modulate the redox pathways and stabilize the reactive species within the electrolyte. nih.gov
Table 3: Quaternary Ammonium Cation Complexation with Iodine Species
| Iodine Species | Role in Redox System | Interaction with Quaternary Ammonium Cation (Q⁺) | Resulting Complex/Compound |
| I⁻ (Iodide) | Product of I₂ reduction | Ion pairing | Q⁺I⁻ |
| I₃⁻ (Triiodide) | Intermediate from I₂ + I⁻ | Complexation / Ion pairing | Q⁺I₃⁻ |
| I₅⁻ (Pentaiodide) | Higher-order polyiodide | Complexation leading to reduced solubility | Q⁺I₅⁻ |
| ICl₂⁻ (Dichloroiodate) | Intermediate in certain electrolytes | Strong complexation, can form solid precipitates | Q⁺ICl₂⁻ |
This table details the complexation interactions between a general quaternary ammonium cation (Q⁺), such as Benzyltriethylammonium, and various iodine species studied in redox systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for benzyl(triethyl)azanium chloride hydrate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via quaternization of triethylamine with benzyl chloride. A typical procedure involves refluxing equimolar amounts of triethylamine and benzyl chloride in anhydrous ethanol or acetonitrile under nitrogen. The reaction is monitored by TLC or NMR for completion. The product is precipitated using diethyl ether, recrystallized from ethanol/water mixtures, and dried under vacuum to control hydration levels. Impurity profiles (e.g., residual solvents) are minimized by iterative crystallization .
Q. What spectroscopic techniques are most effective for characterizing benzyl(triethyl)azanium chloride hydrate?
- Methodological Answer :
- 1H/13C NMR : Confirm the quaternary ammonium structure (δ ~3.2–3.5 ppm for N-CH2 groups; δ ~4.5 ppm for benzyl protons).
- FT-IR : Look for C-N stretching vibrations (~1,380 cm⁻¹) and absence of amine N-H bands.
- TGA/DSC : Quantify hydrate content by mass loss between 50–120°C.
- Elemental Analysis : Verify C, H, N, and Cl percentages (±0.3% deviation from theoretical values) .
Q. How does the hydrate form influence the compound’s stability during storage?
- Methodological Answer : The hydrate is hygroscopic and prone to deliquescence. Store under anhydrous conditions (desiccator with P2O5) at 4°C. Monitor stability via periodic Karl Fischer titration to detect water uptake. For long-term storage, lyophilization or encapsulation in moisture-resistant vials is recommended .
Advanced Research Questions
Q. What discrepancies arise in crystallographic data for benzyl(triethyl)azanium chloride hydrate, and how can they be resolved?
- Methodological Answer : Hydrate polymorphism can lead to variations in unit cell parameters (e.g., monoclinic vs. orthorhombic systems). Resolve by:
- Conducting single-crystal X-ray diffraction at low temperatures (100 K) to minimize thermal motion artifacts.
- Comparing experimental data with computational models (DFT-optimized geometries). Contradictions in hydrogen-bonding networks are addressed via Hirshfeld surface analysis .
Q. How can mechanistic studies elucidate the role of benzyl(triethyl)azanium chloride in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates (e.g., SN2 displacement) using conductivity measurements or GC-MS.
- Isotopic Labeling : Use D2O to track hydration effects on transition states.
- Computational Modeling : Apply DFT (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic attack sites .
Q. What are the implications of counterion exchange (e.g., Cl⁻ → Br⁻) on the compound’s phase-transfer catalytic efficiency?
- Methodological Answer :
- Ion Metathesis : Replace Cl⁻ with Br⁻ via anion-exchange resins. Assess catalytic performance in biphasic reactions (e.g., alkylation of phenylacetonitrile).
- Solubility Analysis : Measure partition coefficients (log P) in water/organic solvent systems. Br⁻ derivatives often exhibit higher lipophilicity, enhancing interfacial activity .
Q. How do trace impurities (e.g., residual benzyl chloride) affect the compound’s bioactivity in pharmacological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
